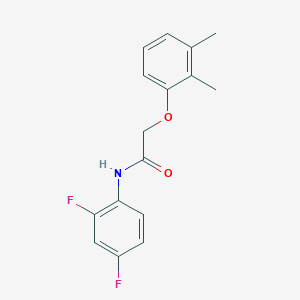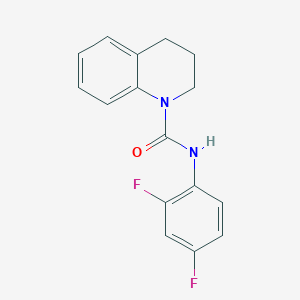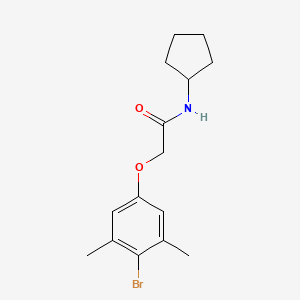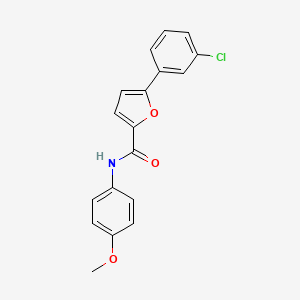![molecular formula C16H17N3O2 B5859572 N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859572.png)
N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide, also known as PB-28, is a synthetic compound that belongs to the family of androgen receptor (AR) agonists. PB-28 has been extensively studied for its potential use in cancer treatment, specifically for prostate cancer.
Mécanisme D'action
N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide binds to the AR and activates it, leading to the transcription of genes involved in prostate cancer cell growth and survival. This compound also inhibits the expression of genes involved in cancer cell proliferation and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to decrease the proliferation of prostate cancer cells and induce apoptosis. This compound has also been shown to decrease the expression of prostate-specific antigen (PSA), a biomarker for prostate cancer. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide is its high affinity for the AR, making it a potent agonist. This compound also has a long half-life, which allows for sustained activation of the AR. However, this compound has limited solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
Future research on N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide could focus on optimizing its solubility in water to make it easier to work with in lab experiments. Additionally, further studies could investigate the potential use of this compound in combination with other cancer treatments to enhance its anti-cancer properties. Finally, studies could investigate the potential use of this compound in other types of cancer beyond prostate cancer.
In conclusion, this compound is a promising compound for cancer treatment, specifically for prostate cancer. Its high affinity for the AR and ability to induce apoptosis in cancer cells make it a potent candidate for cancer therapy. Further research on this compound could lead to the development of more effective cancer treatments.
Méthodes De Synthèse
N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide can be synthesized through a multi-step process involving the reaction of 2-bromopyridine with 2-phenylbutyric acid followed by the coupling of the resulting intermediate with a carboximidamide group. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide has been studied extensively for its potential use in prostate cancer treatment. Studies have shown that this compound has a high affinity for the AR and can inhibit the growth of prostate cancer cells. This compound has also been shown to induce apoptosis (cell death) in prostate cancer cells, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-14(12-7-4-3-5-8-12)16(20)21-19-15(17)13-9-6-10-18-11-13/h3-11,14H,2H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXPXEIDJRRBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859492.png)
![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859507.png)


![2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5859538.png)
![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)

![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)
![methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5859561.png)

![2,3-dihydro-1H-inden-5-yl[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5859589.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5859597.png)

